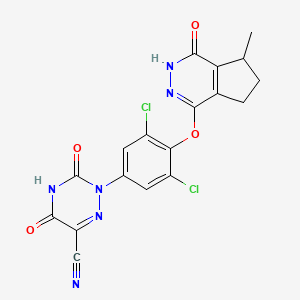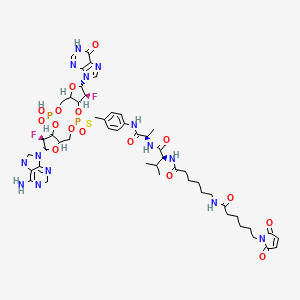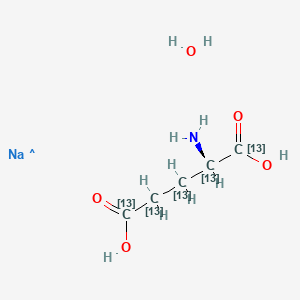
Antifungal agent 53
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antifungal Agent 53 is a potent compound used to combat fungal infections. It is known for its broad-spectrum activity against various fungal pathogens, making it a valuable tool in both clinical and agricultural settings. This compound works by disrupting the integrity of the fungal cell membrane, leading to cell death.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Antifungal Agent 53 typically involves several steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Common synthetic routes include:
Step 1: Formation of the core structure through a condensation reaction.
Step 2: Functionalization of the core structure using halogenation or alkylation reactions.
Step 3: Final assembly of the compound through coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch Processing: Where reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processing: A more modern approach that allows for continuous production, improving efficiency and scalability.
化学反应分析
Types of Reactions: Antifungal Agent 53 undergoes various chemical reactions, including:
Oxidation: Where the compound is oxidized to form more active derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Commonly involves the replacement of halogen atoms with other functional groups to enhance antifungal activity.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including alkyl halides and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions are typically more potent derivatives of this compound, with enhanced antifungal properties and improved pharmacokinetic profiles.
科学研究应用
Antifungal Agent 53 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the mechanisms of antifungal activity and to develop new antifungal agents.
Biology: Employed in research to understand fungal cell biology and the effects of antifungal agents on cellular processes.
Medicine: Investigated for its potential to treat various fungal infections, including those resistant to conventional antifungal drugs.
Industry: Utilized in agriculture to protect crops from fungal pathogens, thereby improving yield and quality.
作用机制
The mechanism of action of Antifungal Agent 53 involves:
Disruption of Cell Membrane: The compound binds to ergosterol, a key component of the fungal cell membrane, leading to increased membrane permeability and cell death.
Inhibition of Enzyme Activity: It inhibits enzymes involved in ergosterol biosynthesis, further compromising the integrity of the fungal cell membrane.
Molecular Targets: The primary target is ergosterol, but it may also interact with other membrane-bound proteins and enzymes.
相似化合物的比较
Azoles: Such as fluconazole and itraconazole, which also inhibit ergosterol biosynthesis.
Polyenes: Like amphotericin B, which binds to ergosterol and disrupts the cell membrane.
Echinocandins: Including caspofungin, which inhibit the synthesis of β-glucan, an essential component of the fungal cell wall.
Uniqueness of Antifungal Agent 53:
Broad-Spectrum Activity: Effective against a wide range of fungal pathogens.
Enhanced Potency: More potent than many existing antifungal agents.
Improved Pharmacokinetics: Better absorption, distribution, metabolism, and excretion profiles compared to similar compounds.
This compound stands out due to its unique combination of broad-spectrum activity, enhanced potency, and improved pharmacokinetic properties, making it a valuable addition to the arsenal of antifungal agents.
属性
分子式 |
C18H15Cl3N2Se |
|---|---|
分子量 |
444.6 g/mol |
IUPAC 名称 |
1-[2-[(2-chlorophenyl)methylselanyl]-2-(2,4-dichlorophenyl)ethyl]imidazole |
InChI |
InChI=1S/C18H15Cl3N2Se/c19-14-5-6-15(17(21)9-14)18(10-23-8-7-22-12-23)24-11-13-3-1-2-4-16(13)20/h1-9,12,18H,10-11H2 |
InChI 键 |
LVJNBPVUZHXCBA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C[Se]C(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carbonitrile](/img/structure/B12390568.png)



![4-amino-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2-thione](/img/structure/B12390610.png)
![5-(azidomethyl)-1-[(2R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12390625.png)





![1-[4-(trifluoromethyl)phenyl]-9H-pyrido[3,4-b]indole](/img/structure/B12390640.png)

